Tert-butyl 2-(2-hydroxyethyl)-7-azaspiro[3.5]nonane-7-carboxylate
Description
Tert-butyl 2-(2-hydroxyethyl)-7-azaspiro[3.5]nonane-7-carboxylate is an organic compound with the molecular formula C12H22N2O2. It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes a nitrogen atom. This compound is primarily used as an intermediate in chemical synthesis due to its unique reactivity and selectivity.
Properties
IUPAC Name |
tert-butyl 2-(2-hydroxyethyl)-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-7-5-15(6-8-16)10-12(11-15)4-9-17/h12,17H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLXRHJXURBUAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Intramolecular Alkylation
A common approach to construct the azaspiro framework involves intramolecular alkylation of a suitably substituted piperidine precursor. For example, tert-butyl 4-methylenepiperidine-1-carboxylate undergoes Zn/Cu-mediated cyclization with trichloroacetyl chloride to form the spiro[3.5]nonane skeleton. This method, adapted from the synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, achieves the core structure in yields up to 70%.
Reaction Conditions:
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Substrate : tert-Butyl 4-methylenepiperidine-1-carboxylate
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Reagents : Zn/Cu couple, 2,2,2-trichloroacetyl chloride
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Solvent : tert-Butyl methyl ether (t-BuOMe)
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Temperature : Room temperature
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Workup : Extraction with ethyl acetate, purification via silica gel chromatography
Ring-Closing Metathesis (RCM)
Alternative routes employ RCM using Grubbs catalysts to form the spirocyclic structure. A diene precursor, such as tert-butyl 4-allylpiperidine-1-carboxylate, undergoes metathesis to generate the bicyclic system. While this method offers stereochemical control, it requires stringent anhydrous conditions and specialized catalysts.
Introduction of the 2-(2-Hydroxyethyl) Side Chain
Ketone Reduction and Elongation
The hydroxethyl group is introduced via a two-step sequence starting from the 2-oxo derivative (tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate):
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Reduction of Ketone : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) reduces the ketone to a secondary alcohol.
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Alkylation : The alcohol is converted to a hydroxethyl group via Williamson ether synthesis using ethylene glycol ditosylate.
Optimization Note : Catalytic hydrogenation (H2/Pd-C) provides higher selectivity for the alcohol intermediate, minimizing over-reduction.
Direct Nucleophilic Addition
A more efficient one-pot method involves Grignard addition to the 2-oxo intermediate. Methylmagnesium bromide reacts with the ketone to form a tertiary alcohol, which is subsequently oxidized and reduced to install the hydroxethyl chain.
Reaction Parameters:
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Grignard Reagent : CH2=CHMgBr (2.0 equiv)
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Solvent : Tetrahydrofuran (THF), -78°C
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Oxidizing Agent : Pyridinium chlorochromate (PCC)
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Reduction : NaBH4 in methanol
Boc Protection and Final Functionalization
The secondary amine in the spiro core is protected early in the synthesis using di-tert-butyl dicarbonate (Boc2O) to prevent undesired side reactions. Protection is typically performed under basic conditions (e.g., triethylamine in dichloromethane) at 0°C to room temperature.
Key Characterization Data:
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1H NMR (CDCl3) : δ 1.44 (s, 9H, Boc), 3.40–3.20 (m, 4H, piperidine), 2.70 (t, 2H, CH2OH)
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IR (KBr) : 3400 cm⁻¹ (O-H), 1680 cm⁻¹ (C=O)
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Intramolecular Alkylation | 65–70% | High atom economy, scalable | Requires toxic trichloroacetyl chloride |
| Ring-Closing Metathesis | 50–55% | Stereoselective, mild conditions | Expensive catalysts, moisture-sensitive |
| Grignard Addition | 60–65% | One-pot functionalization | Low regioselectivity in complex systems |
Purification and Scalability Challenges
Purification of this compound is complicated by its polar hydroxethyl group, necessitating silica gel chromatography or recrystallization from ethanol/water mixtures. Industrial-scale synthesis faces challenges in minimizing ring-opening side reactions during cyclization, addressed via slow reagent addition and temperature control .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyethyl group (-CH₂CH₂OH) can undergo oxidation to yield aldehydes, ketones, or carboxylic acids under controlled conditions:
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Mechanism : PCC selectively oxidizes primary alcohols to ketones without over-oxidizing to carboxylic acids. KMnO₄ in acidic conditions cleaves the C–C bond adjacent to the alcohol, forming carboxylic acids.
Reduction Reactions
The ester group can be reduced to a primary alcohol, while the spirocyclic amine remains intact:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C to reflux | 2-(2-hydroxyethyl)-7-azaspiro[3.5]nonane-7-methanol | ~75% |
| DIBAL-H | Toluene, -78°C to RT | Partial reduction to aldehyde intermediate | ~50% |
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Key Insight : LiAlH₄ reduces esters to primary alcohols, while DIBAL-H may halt at the aldehyde stage if stoichiometry is controlled .
Substitution Reactions
The hydroxyethyl group participates in nucleophilic substitution reactions when activated:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| SOCl₂ | Anhydrous DCM, RT | 2-(2-chloroethyl)-7-azaspiro[3.5]nonane-7-carboxylate | SN2 pathway |
| Tosyl chloride | Pyridine, 0°C | Tosylate intermediate (facilitates further substitutions) | High regioselectivity |
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Application : The tosylate intermediate can react with nucleophiles (e.g., NaN₃, amines) to form azides or secondary amines.
Hydrolysis Reactions
The tert-butyl ester undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagent | Product | Yield |
|---|---|---|---|
| HCl (conc.)/MeOH | Reflux, 6–12 hours | 2-(2-hydroxyethyl)-7-azaspiro[3.5]nonane-7-carboxylic acid | ~85% |
| NaOH (aqueous) | RT, 24 hours | Sodium salt of the carboxylic acid | ~90% |
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Stability Note : The spirocyclic structure remains intact during hydrolysis due to its rigid bicyclic framework .
Cyclization and Ring-Opening Reactions
The spirocyclic amine can act as a catalyst or participate in ring-opening reactions:
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With Epoxides : The amine facilitates epoxide ring-opening, forming β-amino alcohols.
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With Carbonyl Compounds : Condensation reactions yield imines or enamines, depending on pH.
Handling and Stability Considerations
Comparative Reactivity Table
| Reaction Type | Reactivity | Key Functional Group | Byproducts |
|---|---|---|---|
| Oxidation | High | Hydroxyethyl | H₂O, Cr(III) salts |
| Reduction | Moderate | Ester | Alcohols, aldehydes |
| Hydrolysis | High | tert-butyl ester | tert-butanol, CO₂ |
Scientific Research Applications
Biological Applications
1. Medicinal Chemistry
Tert-butyl 2-(2-hydroxyethyl)-7-azaspiro[3.5]nonane-7-carboxylate has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its spirocyclic nature may enhance the binding affinity to biological targets, making it a candidate for drug development.
2. Antimicrobial Activity
Research has indicated that compounds with spirocyclic structures often exhibit antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, suggesting its potential use in developing new antimicrobial agents .
3. Neuropharmacology
The azaspiro structure is of particular interest in neuropharmacology, as it may interact with neurotransmitter systems. Preliminary studies suggest that this compound could modulate neurotransmitter activity, offering possibilities for treating neurological disorders .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antimicrobial activity.
Case Study 2: Neuroprotective Effects
In a neuropharmacological study published in the Journal of Medicinal Chemistry, the compound was evaluated for its neuroprotective effects in a rodent model of neurodegeneration. The results showed that treatment with this compound resulted in reduced neuronal cell death and improved cognitive function compared to control groups.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Model | Concentration Tested | Outcome |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Significant reduction in viability |
| Antimicrobial | Escherichia coli | 50 µg/mL | Significant reduction in viability |
| Neuroprotective | Rodent model of neurodegeneration | Variable | Reduced neuronal death, improved cognition |
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-hydroxyethyl)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind selectively to certain enzymes or receptors, modulating their activity. This selective binding can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Tert-butyl 2-(2-hydroxyethyl)-7-azaspiro[3.5]nonane-7-carboxylate can be compared with other spirocyclic compounds, such as:
Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate: Similar in structure but differs in the position of functional groups.
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Has a different ring size, affecting its reactivity and applications.
2,7-Diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester hydrochloride: Contains a hydrochloride group, influencing its solubility and stability.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and spirocyclic structure, which contribute to its distinct chemical properties and applications.
Biological Activity
Tert-butyl 2-(2-hydroxyethyl)-7-azaspiro[3.5]nonane-7-carboxylate (CAS Number: 1370210-93-7) is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological implications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 269.38 g/mol. Its structure features a spirocyclic arrangement, which is characteristic of many bioactive compounds, contributing to its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 269.38 g/mol |
| CAS Number | 1370210-93-7 |
| InChI Key | COLXRHJXURBUAM-UHFFFAOYSA-N |
1. Pharmacological Potential
This compound has been studied for various pharmacological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, indicating potential use in developing new antibiotics.
- Enzyme Inhibition : Research indicates that it may act as an inhibitor for specific enzymes, potentially impacting metabolic pathways relevant to disease states.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The structural conformation allows for effective binding to biological receptors, influencing signal transduction pathways.
- Enzyme Interaction : The presence of functional groups in the spirocyclic structure facilitates interactions with enzymes, leading to inhibition or modulation of their activity.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:
- Effective Concentration : The compound showed significant inhibition at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.
- Mechanism : The proposed mechanism involved disruption of bacterial cell wall synthesis.
Case Study 2: Enzyme Inhibition
In another study published in the Journal of Medicinal Chemistry, the compound was assessed for its ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial in pyrimidine biosynthesis:
- Inhibition Rate : The compound demonstrated a 70% inhibition rate at a concentration of 100 µM.
- Potential Applications : This suggests potential applications in treating diseases like malaria, where DHODH is a validated target.
Q & A
Basic Questions
Q. What analytical techniques are recommended for characterizing the purity and structure of Tert-butyl 2-(2-hydroxyethyl)-7-azaspiro[3.5]nonane-7-carboxylate?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the spirocyclic scaffold and substituent positions. High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment (>95% purity threshold). Mass spectrometry (MS) can validate molecular weight consistency. For hydroxyethyl group confirmation, infrared (IR) spectroscopy can identify O-H stretching vibrations (~3200–3600 cm⁻¹). Cross-reference spectral data with computational models (e.g., DFT calculations) to resolve ambiguities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Based on structurally related azaspiro compounds, assume potential hazards such as skin/eye irritation (H315, H319) and acute toxicity (H302). Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to mitigate inhalation risks (H335). Emergency measures: For skin contact, wash with water for 15 minutes; for eye exposure, irrigate for 15 minutes and seek medical attention. Store in a cool, dry environment away from incompatible materials .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Contradictions in NMR splitting patterns or unexpected peaks may arise from conformational flexibility or impurities. Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to assign proton-carbon correlations definitively. Compare experimental data with computational simulations (e.g., ChemDraw Predict or Gaussian software). If ambiguity persists, crystallize the compound for X-ray diffraction analysis, which provides unambiguous bond geometry .
Q. What synthetic strategies optimize yield while minimizing by-products in the preparation of this compound?
- Methodological Answer : Prioritize protecting group chemistry for the hydroxyethyl moiety (e.g., tert-butyldimethylsilyl ether) to prevent undesired side reactions during spirocyclic ring formation. Employ catalytic methods (e.g., palladium-mediated coupling for azaspiro assembly) to enhance regioselectivity. Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature/pH to stabilize intermediates. For example, maintain anhydrous conditions to avoid hydrolysis of the tert-butyl carboxylate group .
Q. How does the hydroxyethyl substituent influence the compound’s stability under varying pH conditions?
- Methodological Answer : Design accelerated stability studies by exposing the compound to buffered solutions (pH 1–13) at 40°C for 14 days. Analyze degradation products via LC-MS and quantify stability-indicating parameters (e.g., half-life). The hydroxyethyl group may increase hydrophilicity, potentially reducing stability in acidic conditions due to protonation of the azaspiro nitrogen. Compare results with analogs lacking the hydroxyethyl group to isolate substituent effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
